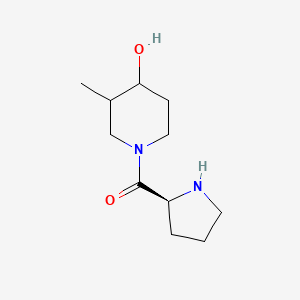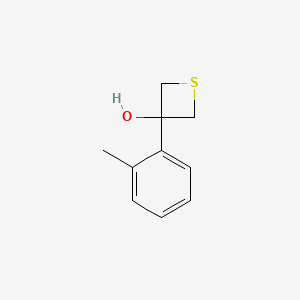
3-(o-Tolyl)thietan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(o-Tolyl)thietan-3-ol is an organic compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles This compound is characterized by the presence of a thietan-3-ol ring substituted with an o-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of o-tolylmagnesium bromide with thietan-3-one under controlled conditions to yield the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of 3-(o-Tolyl)thietan-3-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(o-Tolyl)thietan-3-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various substituted thietanes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as thiols and amines.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Substituted thietanes with various functional groups.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(o-Tolyl)thietan-3-ol involves its interaction with molecular targets through its sulfur-containing ring. The compound can act as a bioisostere for carboxylic acids, mimicking their interactions with enzymes and receptors . This property makes it useful in drug design, where it can modulate the activity of biological targets such as cyclooxygenase and lipoxygenase enzymes .
Comparison with Similar Compounds
Similar Compounds
Thietan-3-ol: A simpler thietane derivative without the o-tolyl group.
Oxetan-3-ol: A four-membered oxygen-containing ring that serves as an isostere for carboxylic acids.
Thiacyclobutan-3-ol: Another sulfur-containing heterocycle with similar properties.
Uniqueness
3-(o-Tolyl)thietan-3-ol is unique due to the presence of the o-tolyl group, which imparts specific steric and electronic properties to the molecule. This substitution can enhance its interactions with biological targets and improve its pharmacokinetic properties compared to simpler thietane derivatives .
Properties
Molecular Formula |
C10H12OS |
|---|---|
Molecular Weight |
180.27 g/mol |
IUPAC Name |
3-(2-methylphenyl)thietan-3-ol |
InChI |
InChI=1S/C10H12OS/c1-8-4-2-3-5-9(8)10(11)6-12-7-10/h2-5,11H,6-7H2,1H3 |
InChI Key |
KIWCVAUXVUUCKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2(CSC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


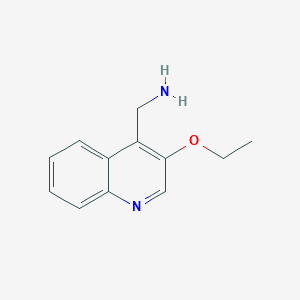
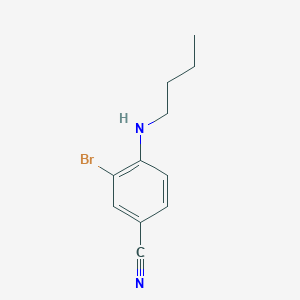
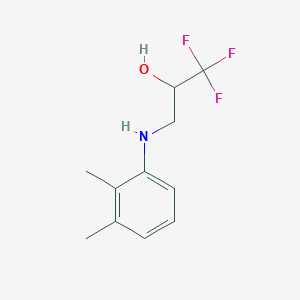
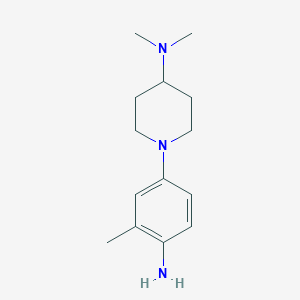
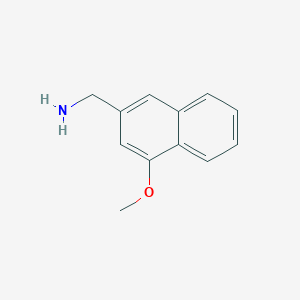
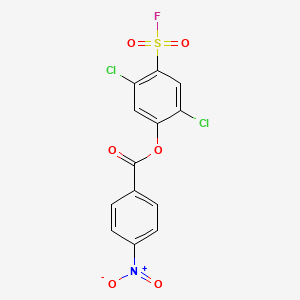
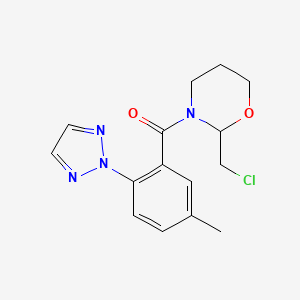
![Ethyl 6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13344366.png)
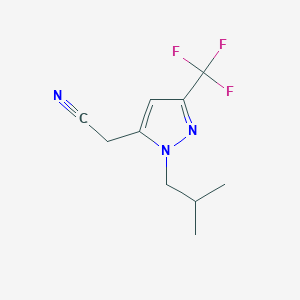
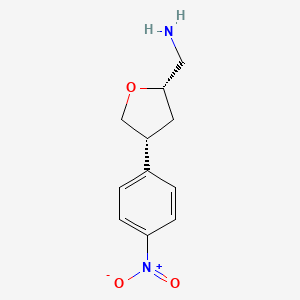
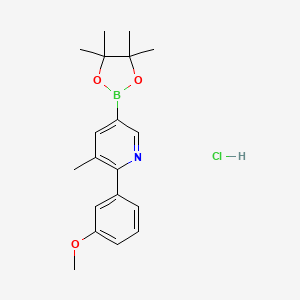
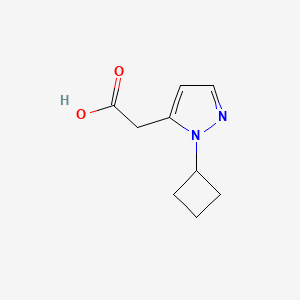
![2-(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B13344389.png)
